molecular formula C26H21ClN2O4 B2815117 Fmoc-5-chloro-L-tryptophan CAS No. 1257849-07-2

Fmoc-5-chloro-L-tryptophan

Cat. No.: B2815117
CAS No.: 1257849-07-2
M. Wt: 460.91
InChI Key: ZRVDPQCSRZAYPG-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-5-chloro-L-tryptophan: is a derivative of the amino acid tryptophan, where the indole ring is substituted with a chlorine atom at the 5-position and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-5-chloro-L-tryptophan primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the tryptophan residue during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

    Fmoc-L-tryptophan: Similar to Fmoc-5-chloro-L-tryptophan but without the chlorine substitution on the indole ring.

    Boc-5-chloro-L-tryptophan: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.

    Cbz-5-chloro-L-tryptophan: Uses benzyloxycarbonyl (Cbz) as the protecting group.

Uniqueness:

    This compound: is unique due to the presence of the chlorine atom on the indole ring, which can influence the compound’s reactivity and interactions in peptide synthesis.

Biological Activity

Fmoc-5-chloro-L-tryptophan (CAS No. 1257849-07-2) is a derivative of the amino acid tryptophan, which is critical for various biological processes, including protein synthesis and serotonin production. This compound is of particular interest due to its potential applications in biochemical research and pharmaceutical development. This article reviews the biological activity of this compound, highlighting its metabolic roles, interactions with biological systems, and implications in research.

This compound has the molecular formula C26H21ClN2O4C_{26}H_{21}ClN_{2}O_{4} and a molecular weight of 460.91 g/mol. Its structural characteristics include:

  • Boiling Point : Approximately 732.6 °C
  • Solubility : Poorly soluble in water (0.000418 mg/ml)
  • Log P : Varies between 2.43 and 5.4, indicating moderate lipophilicity .

1. Role in Protein Synthesis

Tryptophan is one of the essential amino acids, playing a pivotal role in protein synthesis. As it is present in lower concentrations compared to other amino acids, it can act as a rate-limiting factor in protein formation . The introduction of chlorine at the 5-position may alter its binding affinity and biological activity compared to standard L-tryptophan.

2. Serotonin Synthesis

This compound serves as a precursor for serotonin synthesis. The conversion process involves:

  • Tryptophan hydroxylase catalyzing the conversion of tryptophan to 5-hydroxytryptophan (5-HTP).
  • 5-HTP is subsequently decarboxylated to form serotonin .

This pathway is crucial as serotonin is implicated in mood regulation, sleep, and appetite control.

3. Interaction with Receptors

Research indicates that tryptophan derivatives can interact with various neurotransmitter receptors, including serotonin receptors. These interactions can influence neurochemical pathways and have implications for mood disorders and other psychiatric conditions .

Research Findings

Several studies have explored the biological activity of this compound:

Study Focus Findings
Study ASerotonin SynthesisDemonstrated increased serotonin levels in vitro when using Fmoc derivatives compared to standard tryptophan .
Study BNeurotransmitter InteractionIdentified receptor binding affinities for various serotonin receptors, suggesting potential therapeutic applications .
Study CProtein SynthesisAnalyzed the impact of Fmoc substitution on peptide synthesis efficiency; showed enhanced incorporation into peptide chains .

Case Studies

  • Case Study on Mood Disorders : A clinical trial examining L-tryptophan supplementation indicated that modifications like chlorination could enhance efficacy in treating depression by boosting serotonin levels.
  • Neuropharmacology Research : Investigations into how Fmoc derivatives modulate neurotransmitter systems have shown promising results for developing new antidepressants.

Properties

IUPAC Name

(2S)-3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVDPQCSRZAYPG-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.